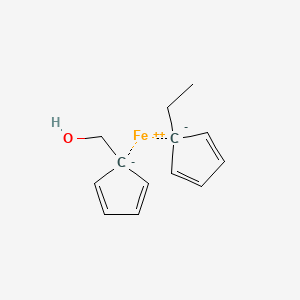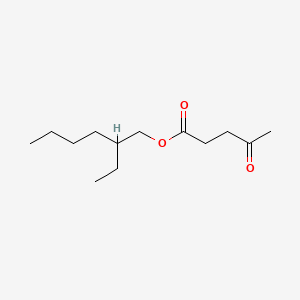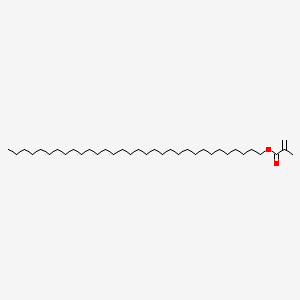
1-Methyl-4-(1-methylpropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group and a 1-methylpropyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-methylpropyl)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of solid acid catalysts derived from zeolites has been explored to enhance the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions: 1-Methyl-4-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the naphthalene ring
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro, sulfo, and halo derivatives of naphthalene
科学的研究の応用
1-Methyl-4-(1-methylpropyl)naphthalene has found applications in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Methyl-4-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of the methyl and 1-methylpropyl groups influences the reactivity and selectivity of these reactions .
類似化合物との比較
1-Methylnaphthalene: An isomer with a single methyl group attached to the naphthalene ring.
2-Methylnaphthalene: Another isomer with the methyl group attached at a different position on the naphthalene ring.
1-Ethylnaphthalene: A compound with an ethyl group instead of a methyl group attached to the naphthalene ring.
Uniqueness: 1-Methyl-4-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
特性
CAS番号 |
60848-34-2 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
1-butan-2-yl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-10-9-12(3)13-7-5-6-8-15(13)14/h5-11H,4H2,1-3H3 |
InChIキー |
ZQTLICGKKLFBOM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















